N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide
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Overview
Description
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a pyrrolidinone ring, and a piperidine carboxamide moiety. Its distinct chemical configuration makes it a subject of interest for researchers exploring new chemical reactions, biological activities, and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, which is a multi-component reaction that can efficiently produce complex molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions at the molecular level.
Industry: It may be used in the development of new materials or as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and methoxyphenyl-containing molecules. Examples are:
- 5-(4-methoxyphenyl)-1H-indoles
- 5-(4-methoxyphenyl)-1H-imidazoles
- Pyridazinones containing the (4-methoxyphenyl)piperazine moiety .
Uniqueness
What sets N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-13-7-9-20(10-8-13)18(23)19-14-11-17(22)21(12-14)15-3-5-16(24-2)6-4-15/h3-6,13-14H,7-12H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOFKUPPPGTVQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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